Amantadine
Amantadine
Amantadine is a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells. Furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.
Amantadine is a primary amine that has both antiviral and dopaminergic activity and is used in the therapy of influenza A and management of Parkinson disease. Amantadine has not been associated with clinically apparent liver injury.
Amantadine, also known as 1-adamantanamine or 1-aminoadamantane, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. Amantadine is a drug which is used for the chemoprophylaxis, prophylaxis, and treatment of signs and symptoms of infection caused by various strains of influenza a virus. also for the treatment of parkinsonism and drug-induced extrapyramidal reactions. Amantadine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amantadine has been detected in multiple biofluids, such as urine and blood. Within the cell, amantadine is primarily located in the cytoplasm and membrane (predicted from logP). Amantadine can be biosynthesized from adamantane. Amantadine is a potentially toxic compound.
Amantadine is a primary amine that has both antiviral and dopaminergic activity and is used in the therapy of influenza A and management of Parkinson disease. Amantadine has not been associated with clinically apparent liver injury.
Amantadine, also known as 1-adamantanamine or 1-aminoadamantane, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. Amantadine is a drug which is used for the chemoprophylaxis, prophylaxis, and treatment of signs and symptoms of infection caused by various strains of influenza a virus. also for the treatment of parkinsonism and drug-induced extrapyramidal reactions. Amantadine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amantadine has been detected in multiple biofluids, such as urine and blood. Within the cell, amantadine is primarily located in the cytoplasm and membrane (predicted from logP). Amantadine can be biosynthesized from adamantane. Amantadine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
768-94-5
VCID:
VC0194251
InChI:
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
SMILES:
C1C2CC3CC1CC(C2)(C3)N
Molecular Formula:
C10H17N
Molecular Weight:
151.25 g/mol
Amantadine
CAS No.: 768-94-5
Impurities
VCID: VC0194251
Molecular Formula: C10H17N
Molecular Weight: 151.25 g/mol
Purity: > 95%
CAS No. | 768-94-5 |
---|---|
Product Name | Amantadine |
Molecular Formula | C10H17N |
Molecular Weight | 151.25 g/mol |
IUPAC Name | adamantan-1-amine |
Standard InChI | InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 |
Standard InChIKey | DKNWSYNQZKUICI-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)N |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)N |
Appearance | Solid powder |
Colorform | HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION |
Melting Point | 180-192 180.0 °C 160-190 °C (closed tube); Also reported as 180-192 °C 180°C |
Physical Description | Solid |
Description | Amantadine is a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells. Furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia. Amantadine is a primary amine that has both antiviral and dopaminergic activity and is used in the therapy of influenza A and management of Parkinson disease. Amantadine has not been associated with clinically apparent liver injury. Amantadine, also known as 1-adamantanamine or 1-aminoadamantane, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. Amantadine is a drug which is used for the chemoprophylaxis, prophylaxis, and treatment of signs and symptoms of infection caused by various strains of influenza a virus. also for the treatment of parkinsonism and drug-induced extrapyramidal reactions. Amantadine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Amantadine has been detected in multiple biofluids, such as urine and blood. Within the cell, amantadine is primarily located in the cytoplasm and membrane (predicted from logP). Amantadine can be biosynthesized from adamantane. Amantadine is a potentially toxic compound. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 665-66-7 (hydrochloride) |
Shelf Life | Stable in light, heat & air /Amantadine hydrochloride/ |
Solubility | 6290 mg/L (freely soluble) Sparingly sol in water 8.46e-02 g/L |
Synonyms | 1 Aminoadamantane 1-Aminoadamantane Adamantylamine Adekin AL, Amantadin Aman Amanta Amanta HCI AZU Amanta Sulfate AZU Amanta-HCI-AZU Amanta-Sulfate-AZU Amantadin AL Amantadin AZU Amantadin neuraxpharm Amantadin ratiopharm Amantadin Stada Amantadin-neuraxpharm Amantadin-ratiopharm Amantadina Juventus Amantadina Llorente Amantadine Amantadine Hydrochloride Amantadine Sulfate Amantadinneuraxpharm Amantadinratiopharm AmantaHCIAZU AmantaSulfateAZU Amixx AZU, Amantadin Cerebramed Endantadine Gen Amantadine Gen-Amantadine GenAmantadine Hydrochloride, Amantadine Infecto Flu Infecto-Flu InfectoFlu Infex Juventus, Amantadina Llorente, Amantadina Mantadix Midantan PMS Amantadine PMS-Amantadine PMSAmantadine Stada, Amantadin Sulfate, Amantadine Symadine Symmetrel tregor Viregyt Wiregyt |
Vapor Pressure | 0.13 mm Hg at 25 °C (est) |
PubChem Compound | 2130 |
Last Modified | Nov 11 2021 |
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